molecular formula C9H6N2O B11918487 2H-Pyrrolo[3,4-E]benzoxazole CAS No. 42540-48-7

2H-Pyrrolo[3,4-E]benzoxazole

Cat. No.: B11918487
CAS No.: 42540-48-7
M. Wt: 158.16 g/mol
InChI Key: JZDOXOPUPXXSRL-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,4-E]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-E]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions often involve refluxing in water or other solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to ensure sustainable production processes.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[3,4-E]benzoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2H-Pyrrolo[3,4-E]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[3,4-E]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. It may inhibit enzymes or receptors involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    Benzoxazole: Shares the benzoxazole moiety but lacks the fused pyrrole ring.

    Pyrrolo[2,3-b]pyridine: Contains a pyrrole ring fused to a pyridine ring instead of a benzoxazole.

Uniqueness: 2H-Pyrrolo[3,4-E]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

42540-48-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[3,4-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2

InChI Key

JZDOXOPUPXXSRL-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=C3C2=CN=C3)O1

Origin of Product

United States

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